molecular formula C12H14O3 B14860366 Methyl (3-phenyloxetan-3-YL)acetate

Methyl (3-phenyloxetan-3-YL)acetate

Cat. No.: B14860366
M. Wt: 206.24 g/mol
InChI Key: QRSDZNMXPZWDHY-UHFFFAOYSA-N
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Description

Methyl (3-phenyloxetan-3-YL)acetate is an organic compound that features an oxetane ring, a four-membered cyclic ether, with a phenyl group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-phenyloxetan-3-YL)acetate typically involves the formation of the oxetane ring followed by the introduction of the phenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins . The phenyl group can be introduced via cross-coupling reactions such as the Suzuki–Miyaura reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-phenyloxetan-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .

Mechanism of Action

The mechanism by which Methyl (3-phenyloxetan-3-YL)acetate exerts its effects involves interactions with specific molecular targets. The oxetane ring’s strained structure makes it a reactive intermediate in various chemical reactions. This reactivity allows it to participate in ring-opening reactions, forming new bonds and functional groups . The phenyl group enhances the compound’s stability and influences its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-phenyloxetan-3-YL)acetate is unique due to the combination of the oxetane ring and the phenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-(3-phenyloxetan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11(13)7-12(8-15-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDZNMXPZWDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(COC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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